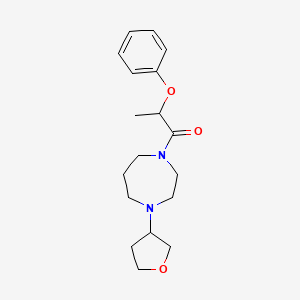

![molecular formula C14H12N2O3S B2598283 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide CAS No. 1219915-35-1](/img/structure/B2598283.png)

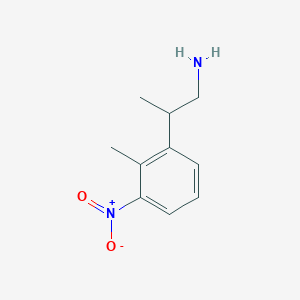

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide, also known as BMD-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMD-1 is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Reaction with Nucleophilic Reagents

One study explored the reactivity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride, a related compound, with nucleophilic reagents containing nitrogen and sulfur. This research resulted in the synthesis of new acryloyl amides, imides, thioesters, and heterocyclic systems. Some of these products exhibited moderate activities against antibacterial and antifungal agents, suggesting potential utility in developing new antimicrobial materials (Shiba et al., 2010).

Chemical Reactivity and Biocidal Applications

The chemical reactivity of isothiazolone biocides, which share a functional group with (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide, has been studied, particularly their interactions with cysteine. These compounds engage in oxidative interactions with thiols to form disulfides and undergo further reactions to produce reduced, ring-opened forms known as mercaptoacrylamides. The studies suggest that these processes could have implications for the design of biocidal agents, given their reactivity patterns and the formation of biocide dimers (Collier et al., 1990).

Potential in Polymer Science

Research on the controlled radical polymerization of acrylamides containing phenylalanine moiety via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization presents another area of application. Although not directly about this compound, this study indicates the versatility of acrylamides in synthesizing polymers with specific properties, such as controlled molecular weight and enhanced isotacticity. Such polymerization techniques could potentially be applicable to the subject compound, highlighting its relevance in the synthesis of novel polymeric materials (Mori et al., 2005).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,2-thiazol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-9-6-14(20-16-9)15-13(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,17)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOARDVZBITXGRT-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NSC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)

![N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598203.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide](/img/structure/B2598204.png)

![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)

![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)